molecular formula C22H19N3O3 B14212704 N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine CAS No. 830333-99-8

N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine

Cat. No.: B14212704
CAS No.: 830333-99-8
M. Wt: 373.4 g/mol
InChI Key: YVUIKPGGBNDTGS-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, pyridinyl, and oxazolyl moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

830333-99-8

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-[2-(pyridin-3-ylmethoxy)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C22H19N3O3/c1-26-18-8-4-7-17(12-18)25-22-24-14-21(28-22)19-9-2-3-10-20(19)27-15-16-6-5-11-23-13-16/h2-14H,15H2,1H3,(H,24,25)

InChI Key

YVUIKPGGBNDTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3OCC4=CN=CC=C4

Origin of Product

United States

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